molecular formula C11H14O3 B1287994 2-(Tert-butoxy)benzoic acid CAS No. 243863-88-9

2-(Tert-butoxy)benzoic acid

Cat. No. B1287994
M. Wt: 194.23 g/mol
InChI Key: MQFDMZNZEHTLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butoxy derivatives is highlighted in several papers. For instance, an enantioselective synthesis of a benzyl carbamate derivative involving an iodolactamization step is described, which is a key intermediate for CCR2 antagonists . Another paper discusses the oxidation and deprotection of benzyl and allyl ethers using a hypervalent iodane, which generates iodine-centered radicals at room temperature . Additionally, a practical synthesis method for a dipeptide mimetic that involves the tert-butoxycarbonyl group is presented .

Molecular Structure Analysis

The molecular structure of tert-butoxy derivatives can be complex, as seen in the crystallography study of a tert-butyl aminoxyl substituted benzoic acid, which forms chains of nitroxide to aryl CH contacts and exhibits antiferromagnetic properties . Another study provides the molecular structure of a tert-butyl-tricarbonylchromium benzoic acid, which adopts a conformation that departs from perfect staggering .

Chemical Reactions Analysis

Chemical reactions involving tert-butoxy groups are diverse. The oxidation of benzyl ethers to esters using tert-butylperoxy iodanes is an example of the reactivity of such groups . The synthesis of a boronic acid analog of aspartic acid also involves a tert-butoxy group, showcasing its utility in creating orthogonally protected compounds . Furthermore, the synthesis of a di-tert-butyl derivative through nucleophilic substitution and subsequent hydrolysis demonstrates the versatility of tert-butoxy groups in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxy derivatives can be inferred from the synthesis and characterization of related compounds. For example, the diastereoselective catalytic hydrogenation of a tert-butyl dioxinone derivative leads to enantiomerically pure β-hydroxy-acid derivatives, indicating the influence of the tert-butoxy group on stereochemical outcomes . The synthesis of a di-tert-butyl benzene derivative with two ether bonds and two tert-butyls, which forms white acicular crystals, provides information on the physical properties such as melting point and crystalline structure .

Scientific Research Applications

Synthetic and Biological Evaluation

  • A study by Gringauz (1970) described the synthesis of o-aminoacetoxy- and propoxy derivatives of benzoic and cinnamic acids, including tert-butyl esters, for potential use as analgesics and local anesthetics. This suggests a role of 2-(Tert-butoxy)benzoic acid in the development of new pain relief and anesthetic compounds (Gringauz, 1970).

Metabolic and Biochemical Impact

  • Research by McCune et al. (1982) found that benzoic acid and its derivatives, including p-tert.-butylbenzoic acid, inhibit glucose and fatty acid synthesis in hepatocytes. This points to the potential application of 2-(Tert-butoxy)benzoic acid in studying metabolic processes and developing treatments for metabolic disorders (McCune, Durant, Flanders, & Harris, 1982).

Chemical and Physical Properties

  • Baskett and Lahti (2005) investigated the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, highlighting the potential of 2-(Tert-butoxy)benzoic acid in materials science, particularly in the development of new magnetic materials and the study of molecular interactions (Baskett & Lahti, 2005).

Reactivity in Chemical Reactions

  • The study by Das et al. (1981) on the reaction of tert-butoxy radicals with phenols, which involves 2-(Tert-butoxy)benzoic acid, provides insights into its reactivity and potential applications in synthetic organic chemistry, particularly in reactions involving phenols (Das, Encinas, Steenken, & Scaiano, 1981).

Insecticidal and Antifungal Applications

  • Nesci et al. (2011) explored the insecticidal activity of benzoic acids, including 2-(3)-tert-butyl-4-hydroxyanisole (BHA), against vectors of aflatoxigenic fungi, indicating the potential use of 2-(Tert-butoxy)benzoic acid in pest control and antifungal applications (Nesci, Montemarani, Passone, & Etcheverry, 2011).

Molecular and Spectroscopic Analysis

  • A study by Mathammal et al. (2016) on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid provides valuable information for the quality control of medicines and insights into drug-receptor interactions, indicating a role in pharmaceutical research (Mathammal, Sangeetha, Sangeetha, Mekala, & Gadheeja, 2016).

Luminescent Materials Development

  • Raphael et al. (2012) discussed the synthesis and photophysical properties of lanthanide coordination polymers with benzoic acid derivatives, including applications in the development of optical devices and luminescent materials (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Safety And Hazards

The safety information for 2-(Tert-butoxy)benzoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFDMZNZEHTLND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592827
Record name 2-tert-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxy)benzoic acid

CAS RN

243863-88-9
Record name 2-tert-Butoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-butoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.